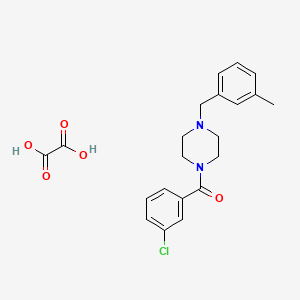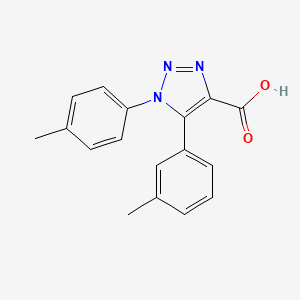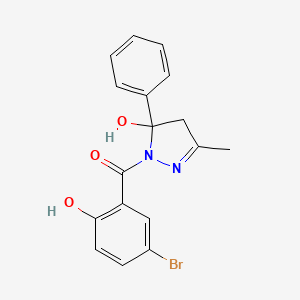
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anticancer agent, but recent research has shown that it may have broader applications in other diseases as well.
Mécanisme D'action
CI-994 is a histone deacetylase (HDAC) inhibitor, which means it blocks the activity of enzymes that remove acetyl groups from histones. This leads to an increase in histone acetylation, which can alter gene expression and affect cellular processes. CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It also has anti-inflammatory effects and can modulate immune responses.
Biochemical and Physiological Effects:
CI-994 has been shown to have several biochemical and physiological effects. It can alter gene expression and affect cellular processes, such as cell cycle progression and apoptosis. It can also modulate immune responses and has anti-inflammatory effects. In addition, CI-994 has been shown to have neuroprotective effects and may improve cognitive function in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CI-994 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. It has been extensively studied, and several methods have been developed for its synthesis and purification. However, there are also some limitations to using CI-994 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has non-specific effects on other HDAC enzymes, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on CI-994. One area of interest is its potential in combination therapy with other anticancer agents. It has been shown to enhance the activity of other drugs, such as cisplatin and doxorubicin, and may have synergistic effects with other HDAC inhibitors. Another area of interest is its potential in other diseases, such as HIV and malaria. CI-994 has been shown to have antiviral and antiparasitic activity, and may have broader applications beyond cancer. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of CI-994.
Méthodes De Synthèse
CI-994 is synthesized by reacting 3-chloro-4-methoxyaniline with isobutyryl chloride, followed by a reaction with ethylenediamine. The resulting compound is then purified using column chromatography. The purity of the compound is crucial for its biological activity, and several methods have been developed for its purification.
Applications De Recherche Scientifique
CI-994 has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to have potent antitumor activity in vitro and in vivo, and has been tested in clinical trials for several types of cancer. In addition to cancer, CI-994 has also been studied for its potential in other diseases, such as HIV, malaria, and Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)7-15-12(17)13(18)16-9-4-5-11(19-3)10(14)6-9/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKFAMUCSDNDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)


![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5153455.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)


![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)
![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)